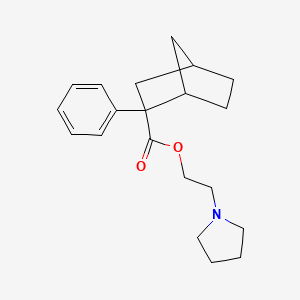
Bigelovin
Descripción general
Descripción
Bigelovin es una lactona sesquiterpénica extraída de la planta Inula hupehensis. Ha llamado la atención por sus diversas actividades biológicas, que incluyen efectos antiinflamatorios, antiangiogénicos y citotóxicos en células cancerosas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Bigelovin ejerce sus efectos a través de varios objetivos y vías moleculares:
Vía JAK2/STAT3: this compound inhibe la vía de señalización JAK2/STAT3 al inactivar JAK2, lo que lleva a la supresión de la activación de STAT3.
Vía NF-κB: this compound induce la degradación del inhibidor de la quinasa-beta del factor nuclear kappa-B (IKK-β), lo que lleva a la supresión de la señalización NF-κB.
Análisis Bioquímico
Biochemical Properties
Bigelovin interacts with various enzymes and proteins, including death receptor (DR) 5 and reactive oxidative species (ROS) . It upregulates DR5 and increases ROS, leading to apoptosis in colorectal cancer cells .
Cellular Effects
This compound suppresses cell proliferation and colony formation, and induces apoptosis in human colorectal cancer HT-29 and HCT 116 cells . It also causes the G2/M cell cycle arrest and induces DNA damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through the activation of caspases, up-regulation of DR5, and increase of ROS . These changes lead to apoptosis, G2/M cell cycle arrest, and DNA damage .
Temporal Effects in Laboratory Settings
It has been shown to suppress tumor growth in HCT 116 xenograft models .
Dosage Effects in Animal Models
In HCT 116 xenograft models, this compound treatment resulted in suppression of tumor growth . This compound at 20 mg/kg showed more significant tumor suppression and less side effects than conventional FOLFOX treatment .
Metabolic Pathways
It is known to inhibit the mTOR pathway regulated by ROS generation .
Métodos De Preparación
Bigelovin se puede aislar de la planta Inula hupehensis. El proceso de extracción normalmente implica el uso de solventes como etanol o metanol para obtener el extracto crudo, seguido de técnicas cromatográficas para purificar el compuesto
Análisis De Reacciones Químicas
Bigelovin experimenta varios tipos de reacciones químicas:
Oxidación: this compound se puede oxidar para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción de this compound pueden conducir a la formación de lactonas sesquiterpénicas reducidas. El borohidruro de sodio es un agente reductor típico utilizado en estas reacciones.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente en el anillo lactónico.
Comparación Con Compuestos Similares
Bigelovin es parte de la familia de las lactonas sesquiterpénicas, que incluye varios otros compuestos con estructuras y actividades biológicas similares:
Artemisinina: Conocida por sus propiedades antimaláricas, la artemisinina también exhibe actividades anticancerosas similares a las de this compound.
Parthenólido: Este compuesto tiene propiedades antiinflamatorias y anticancerosas y comparte un mecanismo de acción similar con this compound.
Thapsagargina: Thapsagargina es conocida por su capacidad de inducir apoptosis en células cancerosas y tiene una estructura similar a this compound.
This compound se destaca por su inhibición específica de las vías JAK2/STAT3 y NF-κB, lo que lo convierte en un compuesto único y prometedor para futuras investigaciones y desarrollo en terapias contra el cáncer .
Propiedades
IUPAC Name |
[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRYQODUSSOKC-MMLVVLEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190130 | |
| Record name | Bigelovin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3668-14-2 | |
| Record name | Bigelovin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bigelovin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bigelovin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1666970.png)













